Sex pheromone inhibitor ipd1
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Overview
Description
Sex pheromone inhibitor ipd1 is an octapeptide produced by Streptococcus faecalis donor strains harboring bacteriocin plasmid pPD1. This compound inhibits the activity of sex pheromone cPD1, which is involved in bacterial conjugation processes . The molecular weight of this compound is 828, and its amino acid sequence is H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sex pheromone inhibitor ipd1 involves peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The amino acids are protected by specific groups to prevent unwanted reactions, and the peptide bond formation is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered Streptococcus faecalis strains. These strains are cultured in bioreactors under controlled conditions to optimize the yield of the compound . The fermentation broth is then subjected to purification steps, including filtration, chromatography, and lyophilization, to obtain the pure peptide .
Chemical Reactions Analysis
Types of Reactions
Sex pheromone inhibitor ipd1 can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amino acid derivatives, coupling reagents like DIC and HOBt, and protecting groups.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can have altered biological activities and properties .
Scientific Research Applications
Sex pheromone inhibitor ipd1 has a wide range of scientific research applications, including:
Mechanism of Action
Sex pheromone inhibitor ipd1 exerts its effects by binding to the sex pheromone cPD1, thereby preventing it from interacting with its receptor on the bacterial cell surface . This inhibition disrupts the signaling pathway required for bacterial conjugation, ultimately reducing the transfer of genetic material between bacterial cells . The molecular targets of this compound include the receptor proteins involved in the recognition and response to sex pheromone cPD1 .
Comparison with Similar Compounds
Sex pheromone inhibitor ipd1 is unique in its specific inhibition of sex pheromone cPD1. Similar compounds include other sex pheromone inhibitors produced by different bacterial strains, such as:
Sex pheromone inhibitor cAM373: Produced by Streptococcus faecalis strains harboring plasmid pAM373.
Sex pheromone inhibitor cCF10: Produced by Enterococcus faecalis strains harboring plasmid pCF10.
These compounds share similar mechanisms of action but differ in their amino acid sequences and specificities for their respective sex pheromones .
Properties
Molecular Formula |
C39H72N8O11 |
---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58) |
InChI Key |
MUVGTRUVAJHATO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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